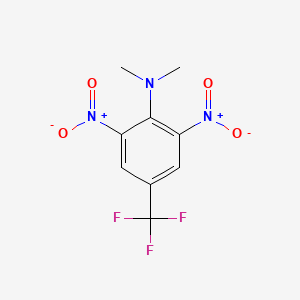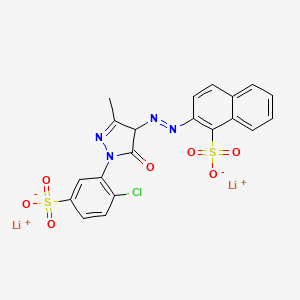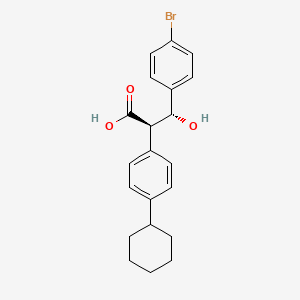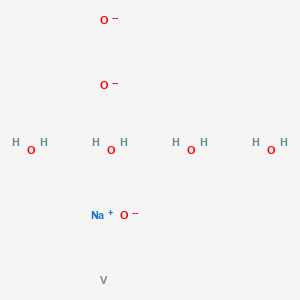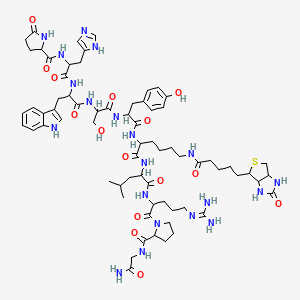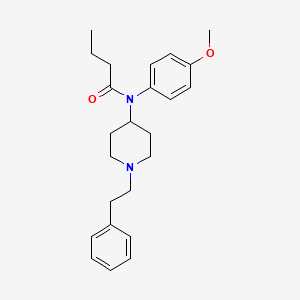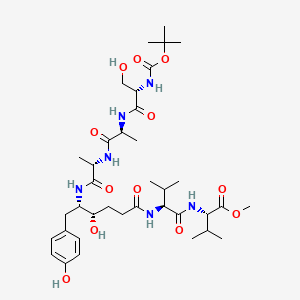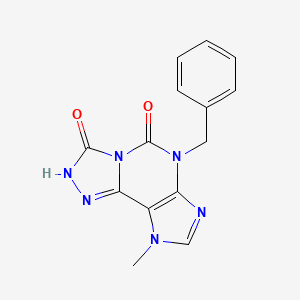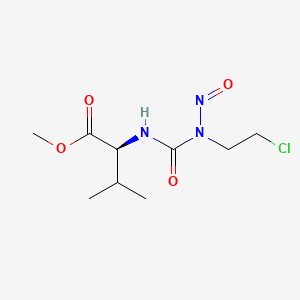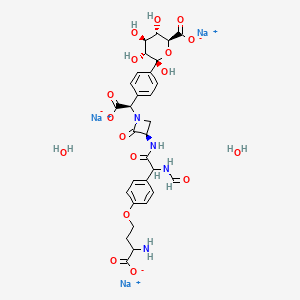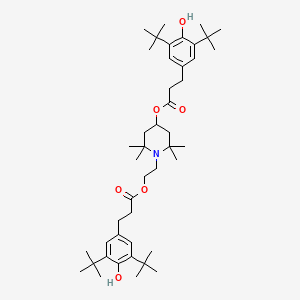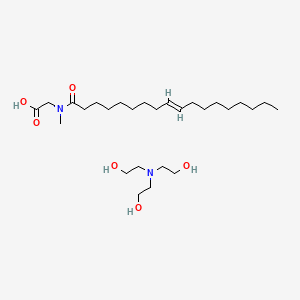
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt typically involves the reaction of glycine with 9-octadecenoyl chloride in the presence of a base to form N-Methyl-N-(1-oxo-9-octadecenyl)glycine. This intermediate is then reacted with triethanolamine to form the final salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This is achieved by the compound’s ability to align at the interface of liquids, reducing the energy required for mixing.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, cyclohexylamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is unique due to its specific combination of glycine and triethanolamine, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring enhanced solubility and mixing capabilities compared to its sodium, calcium, or cyclohexylamine counterparts [3][3] .
Propiedades
Número CAS |
73019-13-3 |
|---|---|
Fórmula molecular |
C27H54N2O6 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10+; |
Clave InChI |
FUUGOUJDTGRGMR-ASTDGNLGSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



